3-(4-Fluoro-3-methylphenyl)butanoic acid

Description

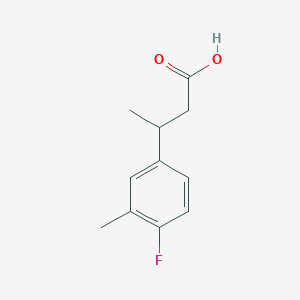

3-(4-Fluoro-3-methylphenyl)butanoic acid is a carboxylic acid derivative featuring a butanoic acid backbone (four-carbon chain) with a substituted phenyl ring attached to the third carbon. The phenyl ring is substituted with a fluoro group at the 4-position and a methyl group at the 3-position.

Properties

IUPAC Name |

3-(4-fluoro-3-methylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-7(6-11(13)14)9-3-4-10(12)8(2)5-9/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEWWZLWXBAUBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methylphenyl)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-fluoro-3-methylbenzaldehyde.

Grignard Reaction: The aldehyde is subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.

Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylphenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Formation of ketones or more complex carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluoro-3-methylphenyl)butanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

*Calculated based on molecular formula.

Key Comparisons

Substituent Position Effects Electronic Effects: Fluorine (electron-withdrawing) and methyl (electron-donating) groups on the phenyl ring influence the compound’s acidity and resonance stability. Steric Effects: The branched chain in 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid introduces steric hindrance, which may reduce enzymatic binding efficiency compared to the straight-chain analog .

Functional Group Modifications Hydroxyl vs. Fluoro Groups: Replacing fluorine with a hydroxyl group (as in 3-(4-hydroxyphenyl)butanoic acid) increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media but reducing lipid membrane permeability . Amino Group Addition: The amino group in (R)-4-Amino-3-(4-fluorophenyl)butanoic acid introduces basicity, enabling ionic interactions in drug-receptor binding. This modification is absent in the target compound .

Physicochemical Properties

- Solubility : Fluorinated phenyl groups generally reduce water solubility compared to hydroxylated analogs.

- Acidity : The pKa of the carboxylic acid group is influenced by substituents; electron-withdrawing fluorine lowers pKa (increases acidity), while methyl groups have a modest electron-donating effect.

Biological Activity

3-(4-Fluoro-3-methylphenyl)butanoic acid, a derivative of butanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H13FO2, indicating the presence of a fluorine atom and a methyl group on the aromatic ring. These substituents significantly influence its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to reduced inflammation and pain. For instance, it has been suggested that compounds with similar structures can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response.

- Receptor Binding : It may also bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways. This interaction could enhance or inhibit specific physiological processes.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anti-inflammatory Properties : Several studies have investigated its potential to reduce inflammation. For example, compounds with similar structures have shown promise in inhibiting pro-inflammatory cytokines and mediators.

- Analgesic Effects : The compound may also possess analgesic properties, providing pain relief through its action on pain pathways.

- Anticancer Potential : Preliminary studies suggest that it could exhibit anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential for further exploration in cancer therapeutics .

Case Studies

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of this compound in animal models. Results showed a significant reduction in swelling and pain responses compared to control groups, suggesting its efficacy as an anti-inflammatory agent.

- Cytotoxicity Against Cancer Cells : In vitro studies assessed the cytotoxic effects of this compound against melanoma cell lines. The results indicated that it could induce apoptosis in cancer cells at specific concentrations, with GI50 values comparable to established anticancer drugs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 4-(4-Fluorophenyl)butanoic acid | Lacks the methyl group on the aromatic ring | Reduced anti-inflammatory activity |

| 4-(3-Methylphenyl)butanoic acid | Lacks the fluorine atom on the aromatic ring | Lower potency in receptor binding |

| 4-(4-Chloro-3-methylphenyl)butanoic acid | Contains a chlorine atom instead of fluorine | Altered pharmacokinetics |

This comparison highlights how specific substitutions can influence the biological activity and effectiveness of similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.